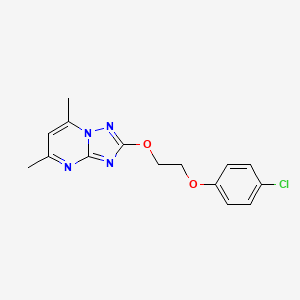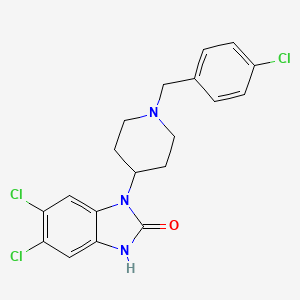
STS-E412
Vue d'ensemble
Description
STS-E412 is a selective activator of the tissue-protective EPO receptor, which includes EPOR and CD131 . It can be used for research of neurodegenerative diseases and organ protection .
Molecular Structure Analysis
The molecular structure of STS-E412 is represented by the formula C15H15ClN4O2 . The molecular weight is 318.76 .
Physical And Chemical Properties Analysis
STS-E412 is a solid, white to off-white substance . It has a solubility of 50 mg/mL in DMSO .
Applications De Recherche Scientifique
Tissue-Protective Erythropoietin Receptor Agonist
STS-E412 is a selective activator of the tissue-protective Erythropoietin (EPO) receptor, which includes EPOR and CD131 . It triggers EPO receptor phosphorylation in human neuronal cells and increases phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT .
Cytoprotective Effects
At low nanomolar concentrations, STS-E412 provides EPO-like cytoprotective effects in primary neuronal cells and renal proximal tubular epithelial cells . This suggests potential applications in neuroprotection and renal protection.
Central Nervous System Availability
The compound STS-E412 has shown potential for central nervous system availability, suggesting its potential use in the treatment of central nervous system diseases .
Selective Activation
STS-E412 selectively activates the tissue-protective EPO receptor, comprising an EPO receptor subunit (EPOR) and the common β-chain (CD131) . This selective activation could be beneficial in targeted therapies.
Neurodegenerative Diseases
Due to its ability to activate the tissue-protective EPO receptor, STS-E412 can be used for research of neurodegenerative diseases . This could potentially lead to new therapeutic approaches for diseases such as Alzheimer’s and Parkinson’s.
Organ Protection
The activation of the tissue-protective EPO receptor by STS-E412 suggests its potential use in organ protection . This could be particularly beneficial in conditions where organ damage is a significant concern, such as in certain cardiovascular diseases or following organ transplantation.
Mécanisme D'action
- STS-E412 is a small molecule modulator that selectively activates the tissue-protective erythropoietin receptor (EPOR) and its co-receptor CD131 .
- STS-E412 interacts with EPOR and CD131, triggering their phosphorylation .
- This activation leads to downstream signaling events, including phosphorylation of JAK2 and AKT .
- These signaling pathways contribute to cytoprotective effects in cells expressing the tissue-protective EPO receptor .
Target of Action
Mode of Action
Result of Action
Keep in mind that STS-E412’s development has been discontinued, but understanding its mechanism provides valuable insights for future drug discovery and therapeutic strategies . If you have any additional questions or need further details, feel free to ask! 😊
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMOBKQELKMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does STS-E412 interact with its target and what are the downstream effects?
A: STS-E412 selectively activates the tissue-protective erythropoietin receptor, which comprises an erythropoietin receptor subunit (EPOR) and the common β-chain (CD131) [, , , ]. Upon binding to this receptor complex, STS-E412 triggers phosphorylation of EPOR and CD131, activating downstream signaling molecules like JAK2 and AKT [, , , ]. This activation leads to erythropoietin-like cytoprotective effects in various cell types, including primary neuronal cells and renal proximal tubular epithelial cells [, , , ].
Q2: What is known about the structure-activity relationship (SAR) of STS-E412?
A2: While the provided research papers mainly focus on characterizing STS-E412, they don't delve into detailed SAR studies. Further research exploring modifications to the 2-[2-(4-Chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine structure is needed to understand how specific structural features influence its activity, potency, and selectivity.
Q3: What evidence suggests that STS-E412 might be effective in treating central nervous system (CNS) diseases?
A: The research highlights STS-E412's ability to penetrate the blood-brain barrier, a crucial factor for CNS drug delivery [, , , ]. Additionally, the compound exhibits potent cytoprotective effects in primary human neuronal cells and rat hippocampal neurons [, , , ]. This combination of CNS accessibility and neuroprotective properties makes STS-E412 a promising candidate for further investigation in the context of CNS diseases.
Q4: How does the selectivity of STS-E412 for the tissue-protective erythropoietin receptor contribute to its potential as a therapeutic agent?
A: STS-E412 demonstrates high selectivity for the EPOR/CD131 heterodimer, showing no activity towards the EPOR/EPOR homodimer, which is responsible for erythropoiesis (red blood cell production) [, , , ]. This selectivity is crucial because it allows STS-E412 to exert tissue-protective effects without stimulating erythropoiesis, potentially avoiding side effects associated with increased red blood cell mass.
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor s:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)
![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)


![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)
![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)